molecular formula C23H15ClN2O2 B281198 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B281198
M. Wt: 386.8 g/mol
InChI Key: UDQSOTQVMLMKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a naphthoquinone derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinoline derivatives.

Scientific Research Applications

1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions.

    Pathways: It may interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 1-[(4-fluorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 1-[(4-methylphenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Uniqueness

1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher potency in certain biological assays compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H15ClN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

16-(4-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C23H15ClN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3

InChI Key

UDQSOTQVMLMKFO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O

Origin of Product

United States

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